molecular formula C15H18ClN3OS B11528744 N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}hexanamide

N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}hexanamide

Cat. No.: B11528744
M. Wt: 323.8 g/mol
InChI Key: WJYDNJLYUMJPFA-UHFFFAOYSA-N
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Description

N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}hexanamide is a synthetic 1,3,4-thiadiazole derivative characterized by a hexanamide side chain and a 4-chlorobenzyl substituent. The 1,3,4-thiadiazole core is a heterocyclic scaffold known for its diverse biological activities, including antimicrobial, anticancer, and insecticidal properties . The 4-chlorophenyl group enhances lipophilicity and may influence receptor binding, while the hexanamide chain contributes to solubility and pharmacokinetic profiles.

Properties

Molecular Formula

C15H18ClN3OS

Molecular Weight

323.8 g/mol

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]hexanamide

InChI

InChI=1S/C15H18ClN3OS/c1-2-3-4-5-13(20)17-15-19-18-14(21-15)10-11-6-8-12(16)9-7-11/h6-9H,2-5,10H2,1H3,(H,17,19,20)

InChI Key

WJYDNJLYUMJPFA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}hexanamide typically involves multiple steps starting from readily available precursors. One common method involves the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . The intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol is then reacted with hexanoyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}hexanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}hexanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as an anticancer or anti-inflammatory agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}hexanamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,3,4-Thiadiazole Family

The compound’s structural analogs primarily differ in substituents on the thiadiazole ring, the nature of the aromatic group, and the amide chain length. Key examples include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight Key Features
N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}hexanamide 4-Chlorobenzyl, hexanamide C₁₈H₂₁ClN₄OS 376.90 g/mol Chlorine enhances electronegativity; long chain improves membrane permeability.
N-(5-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)hexanamide 4-Fluorobenzylsulfanyl, hexanamide C₁₅H₁₈FN₃OS₂ 339.45 g/mol Fluorine substitution may reduce steric hindrance compared to chlorine.
N-(5-{[(2-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide 2-Fluorobenzylsulfanyl, butanamide C₁₃H₁₄FN₃OS₂ 311.40 g/mol Shorter amide chain reduces lipophilicity; ortho-fluorine alters spatial orientation.
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine 4-Methylphenyl, amine C₉H₉N₃S 191.25 g/mol Lack of amide chain limits solubility; methyl group enhances metabolic stability.
[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride 4-Methoxyphenyl, methanamine (HCl salt) C₁₀H₁₂N₃OS·HCl 265.75 g/mol Methoxy group increases electron density; hydrochloride salt improves aqueous solubility.

Physicochemical and Stability Considerations

  • Solubility : Hydrochloride salts (e.g., [5-(4-methoxyphenyl)-thiadiazole]methanamine HCl) improve water solubility, whereas free bases (e.g., target compound) require formulation adjustments .
  • Thermal Stability : Thiadiazoles with electron-withdrawing groups (e.g., chlorine) exhibit higher melting points (>200°C) compared to methoxy-substituted derivatives .

Biological Activity

N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}hexanamide is a synthetic compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, drawing on various research studies and findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a thiadiazole ring, a chlorophenyl group, and a hexanamide moiety. Its molecular formula is C14H16ClN3OSC_{14}H_{16}ClN_3OS, with a molecular weight of approximately 309.82 g/mol. The structure can be represented as follows:

SMILES CCC(C)C(Nc1nnc(Cc2ccc(cc2)[Cl])s1)=O\text{SMILES }CCC(C)C(Nc1nnc(Cc2ccc(cc2)[Cl])s1)=O

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit enzyme activity by binding to active or allosteric sites, thus preventing substrate binding and subsequent catalytic action. Additionally, it may modulate receptor signaling pathways by acting as an agonist or antagonist.

Antimicrobial Activity

Thiadiazole derivatives have been noted for their antimicrobial properties. Studies indicate that compounds similar to this compound exhibit significant antibacterial and antifungal activities against various pathogens. For instance:

PathogenActivity Level
Staphylococcus aureusModerate
Escherichia coliHigh
Candida albicansModerate

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Research has shown that thiadiazole derivatives can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). A study demonstrated that this compound significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) in vitro.

Anticancer Potential

Several studies have explored the anticancer potential of thiadiazole derivatives. The compound has been shown to induce apoptosis in cancer cell lines through various mechanisms:

  • Inhibition of Cell Proliferation : By interfering with cell cycle progression.
  • Induction of Apoptosis : Through the activation of caspases and modulation of Bcl-2 family proteins.
  • Targeting Specific Pathways : Such as the PI3K/Akt and MAPK pathways.

A notable study reported that this compound inhibited the growth of breast cancer cells with an IC50 value of approximately 20 µM.

Case Studies

  • Study on Antimicrobial Activity : In a comparative study involving various thiadiazole derivatives, this compound exhibited superior activity against Gram-positive bacteria compared to other derivatives.
  • Anti-inflammatory Research : In a controlled experiment using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a 50% reduction in TNF-α production at concentrations as low as 10 µM.
  • Cancer Cell Line Study : In vitro assays on human breast cancer cell lines showed that the compound induced apoptosis at concentrations between 10 µM and 30 µM over 48 hours.

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